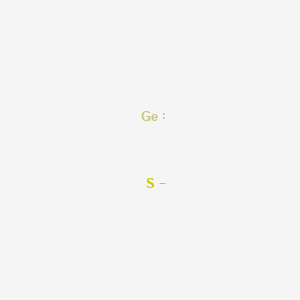

Germanium;sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Germanium sulfide can be synthesized through various methods:

Reduction of Germanium Disulfide: The compound was first made by reducing germanium disulfide (GeS₂) with germanium.

Reduction in a Stream of Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.

Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.

Hydrothermal Method: Germanium sulfide nanoparticles can be synthesized using the hydrothermal method, which involves the reaction of germanium and sulfur precursors under high temperature and pressure.

Analyse Chemischer Reaktionen

Germanium(II)-sulfid durchläuft verschiedene Arten chemischer Reaktionen:

Reduktion: Germanium(II)-sulfid kann mit Reduktionsmitteln wie Wasserstoffgas zu elementarem Germanium reduziert werden.

Substitution: Germanium(II)-sulfid reagiert mit Natriumsulfid unter Bildung von Thiogermanaten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Hypophosphorsäure und Natriumsulfid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Germaniumhydroxid, Germaniumoxid und Thiogermanate .

Wissenschaftliche Forschungsanwendungen

Germanium(II)-sulfid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Optoelektronik: Aufgrund seiner Halbleitereigenschaften wird Germanium(II)-sulfid in optoelektronischen Geräten verwendet.

Sensoranwendungen: Germanium(II)-sulfid-Nanopartikel werden auch in Drucksensoren und Infrarotsensoren verwendet.

Supraleitung: Forschungen haben gezeigt, dass Germanium(II)-sulfid-Verbindungen bei hohem Druck supraleitende Eigenschaften aufweisen.

5. Wirkmechanismus

Der Mechanismus, durch den Germanium(II)-sulfid seine Wirkungen entfaltet, hängt hauptsächlich mit seinen Halbleitereigenschaften zusammen. Die elektronische Struktur der Verbindung ermöglicht es ihr, mit Licht und anderer elektromagnetischer Strahlung zu interagieren, was sie in optoelektronischen Geräten nützlich macht . Zusätzlich erleichtert die einzigartige Bandstruktur von Germanium(II)-sulfid unter Druck Übergänge von Halbleiter- zu Metallzuständen, was für seine supraleitenden Eigenschaften entscheidend ist .

Wirkmechanismus

The mechanism by which germanium sulfide exerts its effects is primarily related to its semiconducting properties. The compound’s electronic structure allows it to interact with light and other electromagnetic radiation, making it useful in optoelectronic devices . Additionally, the unique band structure of germanium sulfide under pressure facilitates transitions from semiconductor to metal states, which is crucial for its superconducting properties .

Vergleich Mit ähnlichen Verbindungen

Germanium(II)-sulfid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Germaniumdisulfid (GeS₂): Im Gegensatz zu Germanium(II)-sulfid ist Germaniumdisulfid ein weißer Feststoff, der in Wasser löslich ist und beim Umsetzen mit Natriumsulfid Thiogermanate bildet.

Germaniumselenid (GeSe): Germaniumselenid ist eine weitere Chalkogenidverbindung mit ähnlichen Halbleitereigenschaften, aber unterschiedlichen elektronischen und optischen Eigenschaften.

Germaniumtellurid (GeTe): Germaniumtellurid ist bekannt für seine thermoelektrischen Eigenschaften und wird in anderen Anwendungen als Germanium(II)-sulfid eingesetzt.

Die Einzigartigkeit von Germanium(II)-sulfid liegt in seiner Fähigkeit, sich ohne Zersetzung zu sublimieren, sowie in seinem breiten Anwendungsspektrum in der Optoelektronik, Photokatalyse und Supraleitung .

Eigenschaften

Molekularformel |

GeS-2 |

|---|---|

Molekulargewicht |

104.70 g/mol |

IUPAC-Name |

germanium;sulfide |

InChI |

InChI=1S/Ge.S/q;-2 |

InChI-Schlüssel |

HTKBYFKZCZVNNW-UHFFFAOYSA-N |

Kanonische SMILES |

[S-2].[Ge] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)

![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)

![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)

![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)

![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)

![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)